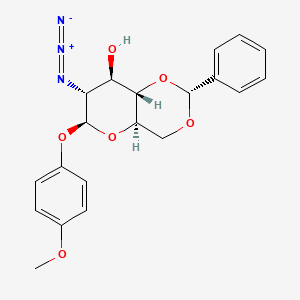

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

Übersicht

Beschreibung

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is a complex organic compound that belongs to the class of azido sugars. This compound is characterized by the presence of an azido group (-N₃) attached to the sugar moiety, which is protected by a benzylidene group. The methoxyphenyl group adds further complexity and functionality to the molecule. This compound is of significant interest in the fields of organic chemistry and chemical biology due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzylidene to form a benzylidene acetal.

Introduction of the Azido Group: The azido group is introduced by substituting a suitable leaving group (such as a halide) with sodium azide (NaN₃) under appropriate conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a glycosylation reaction, where the protected sugar is reacted with a methoxyphenyl derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for protection, substitution, and glycosylation reactions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).

Oxidation Reactions: The methoxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for introducing the azido group.

Hydrogen and Palladium on Carbon (H₂/Pd-C): Used for reducing the azido group to an amine.

Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidizing the methoxyphenyl group.

Major Products Formed

Amines: Formed by the reduction of the azido group.

Oxidized Derivatives: Formed by the oxidation of the methoxyphenyl group.

Wissenschaftliche Forschungsanwendungen

Basic Information

- CAS Number : 1430068-18-0

- Molecular Formula : C20H21N3O6

- Molecular Weight : 399.403 g/mol

- Melting Point : 165°C

- Purity : ≥98% (HPLC)

Structural Characteristics

MPAB features a complex structure that includes an azido group, which is often utilized in click chemistry for bioconjugation purposes. The presence of the methoxyphenyl and benzylidene groups contributes to its stability and reactivity.

Glycobiology

MPAB serves as a valuable reagent in glycobiology, particularly for studying glycan interactions and modifications. Its azido group allows for selective labeling and visualization of glycans in biological systems through click chemistry techniques.

Drug Development

MPAB is investigated for its potential as a drug candidate due to its ability to interact with various biological targets. It has shown promise in:

- Antibody-drug conjugates (ADCs) : MPAB can be utilized to create ADCs that specifically target cancer cells, enhancing therapeutic efficacy while minimizing off-target effects .

- Antiviral activity : Research indicates that compounds similar to MPAB may exhibit antiviral properties against various pathogens, including HIV and influenza viruses .

Immunology

In immunological studies, MPAB has been explored for its role in modulating immune responses. Its structural features allow it to interact with immune cell receptors, potentially influencing pathways involved in inflammation and immune activation .

Bioconjugation and Labeling

The azido functionality of MPAB is particularly useful in bioconjugation applications. It can be employed to attach fluorescent labels or other biomolecules to target proteins or cells, facilitating studies on protein localization and function within living organisms.

Case Study 1: Antibody-Drug Conjugates

In a study examining the efficacy of MPAB-based ADCs, researchers demonstrated that conjugating MPAB with monoclonal antibodies significantly enhanced the targeting of cancer cells while reducing systemic toxicity. This study highlights the potential of MPAB in creating more effective cancer therapies.

Case Study 2: Glycan Visualization

A recent investigation utilized MPAB for the labeling of glycans on cell surfaces. By employing click chemistry, researchers were able to visualize glycan distributions using fluorescence microscopy, providing insights into glycan roles in cell signaling and interaction.

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside involves its reactivity with various functional groups. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, while the benzylidene group provides protection to the sugar moiety, allowing selective reactions at other positions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside: Similar structure but with an allyl group instead of a methoxy group.

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside: Similar structure but with a galactopyranoside instead of a glucopyranoside.

Uniqueness

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is unique due to the specific combination of functional groups and protective groups, which provide it with distinct reactivity and applications in synthetic chemistry and chemical biology.

Biologische Aktivität

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside (CAS Number: 1430068-18-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an azido group, which is known for its reactivity and utility in various biochemical applications. The molecular formula is C20H21N3O6, with a molecular weight of approximately 399.403 g/mol.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O6 |

| Molecular Weight | 399.403 g/mol |

| Melting Point | 165°C |

| Purity | ≥98.0% (HPLC) |

| Physical Form | Crystalline Powder |

The compound's structure includes a methoxyphenyl group and a benzylidene moiety, contributing to its biological activities.

Antioxidant Activity

Research indicates that compounds with azido groups can exhibit significant antioxidant properties. For instance, studies have shown that similar derivatives can scavenge free radicals effectively, reducing oxidative stress in biological systems. The antioxidant activity of these compounds is often assessed using various assays, such as DPPH radical scavenging tests.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of alpha-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be beneficial in managing conditions like diabetes by slowing down glucose absorption.

Case Study: Alpha-Amylase Inhibition

In a comparative study, the compound demonstrated an IC50 value of approximately 22 µM against alpha-amylase, which is comparable to standard inhibitors like acarbose (IC50 = 21.55 µM). This suggests that the compound could be a viable candidate for further development as an anti-diabetic agent.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Similar azido compounds have been reported to possess antibacterial and antifungal properties. Preliminary studies indicate that derivatives of this compound may inhibit the growth of various pathogenic microorganisms, although specific data on this compound's efficacy is still limited.

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary findings suggest that this compound exhibits low cytotoxicity towards normal cell lines in vitro, making it a candidate for therapeutic applications without significant adverse effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including azidation and glycosylation techniques. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Potential Applications

Given its biological activities, this compound could have applications in:

- Diabetes Management : As an alpha-amylase inhibitor.

- Antioxidant Therapy : For conditions related to oxidative stress.

- Antimicrobial Treatments : As a potential agent against bacterial and fungal infections.

Eigenschaften

IUPAC Name |

(2R,4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6/c1-25-13-7-9-14(10-8-13)27-20-16(22-23-21)17(24)18-15(28-20)11-26-19(29-18)12-5-3-2-4-6-12/h2-10,15-20,24H,11H2,1H3/t15-,16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOPARKYIRRSBS-BZIXAJQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.